3-(3-fluorophenyl)-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
1-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a triazolopyrimidine core, and a naphthalene sulfonyl piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions The process begins with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- α-Trifluoromethylstyrene derivatives
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
1-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its triazolopyrimidine core, fluorophenyl group, and naphthalene sulfonyl piperazine moiety make it a versatile and valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H20FN7O2S |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C24H20FN7O2S/c25-19-6-3-7-20(15-19)32-24-22(28-29-32)23(26-16-27-24)30-10-12-31(13-11-30)35(33,34)21-9-8-17-4-1-2-5-18(17)14-21/h1-9,14-16H,10-13H2 |
InChI Key |
IEMFAGHLBZCQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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